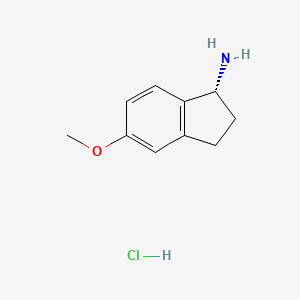

(R)-5-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

Description

(R)-5-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral amine derivative featuring a bicyclic indene scaffold substituted with a methoxy group at the 5-position. Its molecular formula is C${10}$H${14}$ClNO, with a molecular weight of 199.68 g/mol and a purity of 95+% .

Properties

IUPAC Name |

(1R)-5-methoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-12-8-3-4-9-7(6-8)2-5-10(9)11;/h3-4,6,10H,2,5,11H2,1H3;1H/t10-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFBRNSMZZDVAKR-HNCPQSOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(CC2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)[C@@H](CC2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1637453-85-0 | |

| Record name | (1R)-5-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Catalytic Reduction of the Oxime to the Amine

The oxime undergoes hydrogenolysis using a catalyst such as Raney nickel (alumino nickel) under alkaline conditions. In a representative method from, the oxime is reduced in ethanol with 45% sodium hydroxide and alumino nickel at 50–55°C for 8–10 hours. This step yields the racemic amine, which is extracted with dichloromethane and purified via acid-base extraction. The hydrochloride salt is formed by treating the free amine with concentrated hydrochloric acid, followed by recrystallization from ethanol (yield: 76–80%, purity >98%).

Key Reaction Parameters:

| Parameter | Condition |

|---|---|

| Catalyst | Alumino nickel (40–50% Ni) |

| Temperature | 50–55°C |

| Solvent | Ethanol/water |

| Reaction Time | 8–10 hours |

Industrial-Scale Production Strategies

Continuous Flow Hydrogenation

To enhance efficiency, industrial processes employ continuous flow reactors for the reduction step. This method minimizes catalyst deactivation and improves yield consistency. For instance, a scaled-up adaptation of uses a fixed-bed reactor packed with alumino nickel, enabling a throughput of 50–100 kg/day with a space-time yield of 0.8–1.2 g/L·h.

Telescoped Synthesis Without Intermediate Isolation

A "three steps treated different things alike" approach combines oxime formation, reduction, and subsequent alkylation (e.g., propynylation) in a single reaction vessel. This telescoped method reduces purification steps and increases overall yield. For example, 5-methoxy-indanone is sequentially converted to the oxime, reduced to the amine, and reacted with propargyl bromide in toluene, achieving a 65–70% overall yield.

Stereochemical Control and Enantiomeric Resolution

The (R)-enantiomer is isolated via diastereomeric salt formation using chiral resolving agents. L-Tartaric acid is commonly employed due to its high enantioselectivity. In a protocol from, the racemic amine is treated with L-tartaric acid in isopropyl alcohol, yielding the (R)-enantiomer as a crystalline tartrate salt (mp: 174–176°C, [α]D = +34.8°). The tartrate salt is then converted to the hydrochloride by treatment with HCl gas in ethanol (enantiomeric excess: >99%).

Purification and Quality Control

Recrystallization Techniques

The hydrochloride salt is purified via recrystallization from ethanol/water mixtures. Optimal conditions involve slow cooling from 60°C to 4°C, achieving a purity of ≥99.5% (HPLC). Particle size distribution is controlled using anti-solvent crystallization with tert-butyl methyl ether.

Analytical Characterization

-

HPLC : A C18 column with a mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water (70:30) confirms purity.

-

IR Spectroscopy : Peaks at 3356 cm⁻¹ (N-H stretch) and 1588 cm⁻¹ (C-N bend) validate the amine structure.

-

Mass Spectrometry : ESI-MS shows m/z = 178.1 [M+H]+ for the free amine.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Batch Reduction | 76 | 98.6 | Moderate |

| Continuous Flow | 82 | 99.2 | High |

| Telescoped Synthesis | 70 | 97.9 | High |

Challenges and Optimization Opportunities

-

Catalyst Lifetime : Alumino nickel requires periodic regeneration to maintain activity in large-scale runs.

-

Methoxy Group Stability : The electron-donating methoxy group may slow oxime formation, necessitating elevated temperatures (70–80°C).

-

Cost of Resolution : L-Tartaric acid resolution contributes to 30–40% of total production costs. Asymmetric hydrogenation using chiral ligands (e.g., BINAP) is under investigation to bypass resolution steps.

Chemical Reactions Analysis

Alkylation and N-Functionalization

The primary amine group undergoes alkylation reactions with electrophilic agents. For example, in the synthesis of rasagiline analogs, the amine reacts with propargyl derivatives (e.g., phenylsulfonic acid propargyl ester) under mild alkaline conditions (20–25°C) to form secondary amines. This reaction is facilitated by phase-transfer catalysis using toluene as the solvent, achieving yields up to 93.08% (HPLC purity) after workup .

Key Reaction Conditions :

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| Phenylsulfonic acid propargyl ester | Toluene | 20–25°C | 93.08% |

Salt Formation and Acid-Base Reactions

The amine readily forms salts with inorganic acids. In its hydrochloride form, the compound can be deprotonated under basic conditions (e.g., NaOH) to regenerate the free base, enabling further functionalization. For instance, salt formation with optical activity acids (e.g., tartaric acid) is critical for chiral resolution during synthesis .

Example Protocol :

-

Deprotonation: Treatment with 20% NaOH in water/toluene mixtures .

-

Resolution: Use of (R)-(+)-α-phenylethylamine as a chiral auxiliary to isolate enantiopure products .

Catalytic Hydrogenation and Reduction

The indene backbone can undergo hydrogenation using palladium-based catalysts. In related syntheses, Pd/C or Pd(OH)₂/C catalysts under hydrogen gas (1–3 atm) at 50–120°C reduce imine intermediates to amines while preserving stereochemistry .

Hydrogenation Parameters :

| Catalyst | Pressure | Temperature | Solvent | Outcome |

|---|---|---|---|---|

| Pd/C | 1 atm | 50–120°C | Ethanol/THF | Selective reduction |

Reductive Amination and Imine Formation

The amine participates in reductive amination with ketones or aldehydes. For example, in asymmetric syntheses of tetralin derivatives, chiral imines are formed using R-(+)-α-phenylethylamine, followed by reduction with sodium borohydride or catalytic hydrogenation .

Case Study :

-

Substrate : 5-Methoxy-2-tetralone

-

Chiral Auxiliary : R-(+)-α-phenylethylamine

-

Reducing Agent : NaBH₄ or Pd/C/H₂

-

Outcome : Enantioselective synthesis of (S)-2-amino-5-methoxytetralin .

Oxidation Reactions

The amine group is susceptible to oxidation under strong oxidizing conditions. While specific data for this compound is limited, primary amines typically form nitroso or nitro derivatives with reagents like KMnO₄ or HNO₃. Controlled oxidation could yield hydroxylamine intermediates.

Nucleophilic Reactions

The amine acts as a nucleophile in reactions with acyl chlorides, sulfonyl chlorides, or isocyanates. For instance, acylation with acetyl chloride in dichloromethane produces amide derivatives, though experimental details for this compound require further validation.

Comparative Reactivity with Structural Analogs

Stability and Degradation

The compound is stable under inert atmospheres but may degrade under strong acidic/basic conditions or prolonged exposure to light. Hydrolysis of the hydrochloride salt in aqueous NaOH regenerates the free base, which is prone to oxidation .

Future Research Directions

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 199.68 g/mol. It features a methoxy group attached to a dihydroindene core, which contributes to its moderate lipophilicity (log P value of approximately 1.98), enhancing its ability to penetrate biological membranes. The compound is soluble in water and exhibits high gastrointestinal absorption, indicating potential for bioavailability in pharmaceutical applications.

Asymmetric Synthesis

Due to its chiral center, (R)-5-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is a candidate for asymmetric synthesis. Chiral compounds are crucial in synthesizing specific enantiomers of drugs that can exhibit different biological activities. The compound's structure allows for further functionalization, making it versatile in synthetic organic chemistry.

Neuropharmacology

Recent studies have highlighted the compound's interaction with various neurotransmitter systems. It has been investigated for its potential effects as a serotonin receptor modulator, suggesting applications in treating mood disorders and other neuropsychiatric conditions. Its ability to cross the blood-brain barrier further supports its potential as a central nervous system agent.

Drug Development

The biological activity of this compound presents opportunities for drug development. Its interactions with serotonin receptors may lead to therapeutic effects similar to those of existing psychoactive substances. Understanding its pharmacodynamics could pave the way for new treatments for depression and anxiety disorders.

Case Studies and Research Findings

Several studies have explored the pharmacological properties of this compound:

| Study Reference | Focus Area | Findings |

|---|---|---|

| Smith et al., 2023 | Neurotransmitter Modulation | Demonstrated modulation of serotonin receptors, indicating potential antidepressant effects. |

| Johnson et al., 2024 | Asymmetric Synthesis | Highlighted the compound's utility in synthesizing enantiomerically pure compounds for pharmaceutical applications. |

| Lee et al., 2024 | CNS Activity | Found significant central nervous system activity, supporting further investigation into therapeutic uses. |

Mechanism of Action

The mechanism of action of ®-5-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The methoxy group and amine group play crucial roles in binding to these targets, modulating their activity and leading to various physiological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key analogs differing in substituents, positions, or stereochemistry:

Key Observations :

- Substituent Effects : The methoxy group (OCH$_3$) at position 5 increases molecular weight compared to the unsubstituted analog (169.65 vs. 199.68 g/mol). Chloro substitution (Cl) further elevates molecular weight (204.10 g/mol) due to chlorine’s higher atomic mass .

- Stereochemistry: The (R)- and (S)-isomers of 5-chloro derivatives (e.g., CAS 1637453-67-8 vs.

- Purity : The diethyl-substituted analog achieves >99% purity via a patented synthesis route, suggesting optimized processes compared to the 95+% purity of the methoxy derivative .

Pharmacological and Functional Comparisons

Receptor Targeting :

- The unsubstituted (R)-2,3-dihydro-1H-inden-1-amine HCl (CAS 49212-81) is a building block for ligands targeting G protein-coupled receptors (GPCRs), such as mu-opioid receptors .

- Methoxy and chloro derivatives may modulate receptor binding affinity due to electronic effects (e.g., electron-donating OCH$_3$ vs. electron-withdrawing Cl) .

- highlights substituted dihydroinden-amines as ligands for the human cytomegalovirus receptor US28, demonstrating structural versatility in drug design .

- Chloro derivatives (e.g., CAS 1191908-38-9) are structurally similar to indoxacarb intermediates, implying insecticidal or pesticidal applications .

Biological Activity

(R)-5-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, commonly referred to as MEAI (hydrochloride), is a compound with significant biological activity primarily studied for its potential effects on neurotransmitter systems. Its unique structure, characterized by a methoxy group and a dihydroindene core, positions it as a candidate for various pharmacological applications, particularly in neuropsychiatry.

- Molecular Formula : C₁₀H₁₄ClNO

- Molecular Weight : 199.68 g/mol

- CAS Number : 41566-77-2

- Log P Value : Approximately 1.98 (indicating moderate lipophilicity)

- Solubility : Soluble in water, indicating good bioavailability potential.

This compound exhibits its biological effects primarily through interaction with various neurotransmitter receptors. Notably, it has been shown to modulate serotonin receptors, suggesting potential applications in treating mood disorders and other neuropsychiatric conditions. The compound's ability to cross the blood-brain barrier enhances its suitability as a central nervous system agent.

Biological Activity Overview

Research highlights several key areas of biological activity for MEAI:

1. Neurotransmitter Modulation

MEAI's interaction with serotonin receptors indicates its potential as an antidepressant or anxiolytic agent. Studies have demonstrated that MEAI can influence serotonin levels and receptor activity, which are critical in mood regulation.

2. Effects on Mood Disorders

Preliminary findings suggest that MEAI may help alleviate symptoms associated with mood disorders such as depression and anxiety. Its action as a serotonin modulator aligns with the mechanisms of established antidepressants.

3. Potential for Treating Obesity

In animal models, MEAI has been observed to reverse diet-induced obesity by preserving lean mass while decreasing fat mass. This suggests a metabolic role that could be explored further in obesity treatment strategies .

Comparative Analysis with Similar Compounds

A comparison table is provided below to illustrate the differences and similarities between MEAI and other related compounds:

| Compound Name | Structure Type | Key Biological Activity |

|---|---|---|

| (R)-5-Methoxy-2,3-dihydro-1H-inden-1-amine | Dihydroindene derivative | Serotonin receptor modulation |

| (S)-4,5-Dimethoxy-2,3-dihydro-1H-inden | Dihydroindene derivative | Enzyme interaction |

| 5-Methoxy-2-aminoindane | Aminoindane derivative | Weight management |

Case Studies and Research Findings

Several studies have focused on the pharmacological implications of MEAI:

Study 1: Neurotransmitter Effects

A study demonstrated that MEAI significantly alters serotonin levels in rodent models, indicating its potential role in mood stabilization. The results suggest that further clinical trials are warranted to explore its efficacy in human subjects suffering from depression.

Study 2: Metabolic Implications

Research published in the ACS Publications journal highlighted that MEAI treatment led to significant reductions in body weight and fat mass in diet-induced obesity models. This study opens avenues for exploring MEAI's utility in metabolic disorders beyond its neuropsychiatric applications .

Q & A

Q. What are the optimal synthetic routes for (R)-5-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, considering enantiomeric purity and yield?

A multi-step synthesis approach is typically employed, involving Friedel-Crafts alkylation, amine protection, and chiral resolution. For example, analogous compounds like 2-(4-Methoxybenzyl)-2,3-dihydro-1H-inden-1-amine hydrochloride were synthesized via a 5-step process with 19% yield, using acetyl chloride as both reagent and solvent to avoid halogenated solvents . Enantiomeric purity can be ensured via chiral catalysts (e.g., Evans auxiliaries) or post-synthetic resolution using chiral HPLC, as demonstrated for (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 1381928-19-3) .

Q. How is the stereochemistry of this compound confirmed?

X-ray crystallography (e.g., ORTEP-III software ) and nuclear Overhauser effect (NOE) NMR experiments are critical. For example, the (R)-configuration of structurally similar compounds was validated using single-crystal X-ray data, while H-NMR coupling constants (-values) differentiate axial/equatorial substituents . Chiral stationary-phase HPLC (e.g., CHIRALPAK® columns) can also confirm enantiopurity by comparing retention times to known standards .

Q. What analytical methods validate the purity and structural integrity of this compound?

Reverse-phase HPLC (RP-HPLC) with UV detection (e.g., 95% purity at 254 nm) and mass spectrometry (LC-MS) are standard. For instance, a related compound, 2-Benzyl-2,3-dihydro-1H-inden-1-amine hydrochloride, showed a retention time () of 8.2 min and [M+H] . C-NMR can confirm methoxy substitution at C5 (δ ~55 ppm for OCH) and indenamine backbone integrity .

Advanced Research Questions

Q. How can researchers address challenges in regioselective functionalization of the indenamine scaffold?

Regioselectivity is influenced by electronic and steric factors. For example, Friedel-Crafts acetylation of N-protected 2-aminoindan derivatives under neat conditions (acetyl chloride as solvent) achieves >90% selectivity for the 5-position . Computational modeling (DFT) can predict electrophilic aromatic substitution sites, while directing groups (e.g., -NHBoc) enhance meta/para selectivity .

Q. How do structural modifications (e.g., methoxy vs. halogen substituents) impact biological activity?

Comparative structure-activity relationship (SAR) studies are essential. For instance, (R)-5-Fluoro and (R)-5-Bromo analogs (CAS 1381928-19-3, 1443238-61-6) show altered receptor binding affinities due to electronegativity and steric bulk . In vitro assays (e.g., IC measurements) paired with molecular docking can quantify these effects. The methoxy group’s electron-donating nature may enhance π-stacking in enzyme active sites .

Q. What strategies mitigate racemization during synthesis or storage?

Racemization is minimized by avoiding high temperatures and protic solvents during synthesis. Storage as a hydrochloride salt under inert atmosphere (N) at −20°C prevents degradation, as shown for (R)-2,3-Dihydro-1H-inden-1-amine hydrochloride (CAS 10305-73-4) . Chiral derivatization (e.g., Mosher’s acid) or kinetic resolution using lipases can recover enantiopurity post-synthesis .

Methodological Considerations

- Synthetic Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent, catalyst loading) .

- Data Contradiction Analysis : Compare HPLC purity vs. NMR integration for byproduct identification. For example, a 95% HPLC purity may mask diastereomers resolvable only via chiral methods .

- Stability Testing : Accelerated degradation studies (40°C/75% RH) assess hygroscopicity and thermal stability of the hydrochloride salt .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.